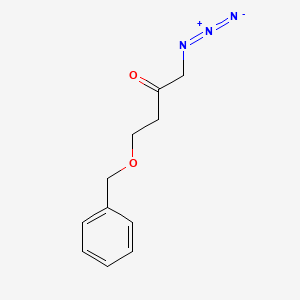1-Azido-4-(phenylmethoxy)-2-butanone
CAS No.:
Cat. No.: VC17986262
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13N3O2 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 1-azido-4-phenylmethoxybutan-2-one |
| Standard InChI | InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
| Standard InChI Key | XUBXFTWNVOIESI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-Azido-4-(phenylmethoxy)-2-butanone consists of a four-carbon butanone chain () modified at positions 1 and 4. The azido group () occupies the terminal carbon, while the phenylmethoxy () group branches from the fourth carbon. This arrangement creates a bifunctional scaffold amenable to further chemical modifications .
Table 1: Estimated Physicochemical Properties
Spectroscopic Signatures
While experimental NMR/IR data for this compound are unavailable, predictions can be made:
-
IR: Strong absorption at ~2100 cm (azide stretch) and 1700 cm (ketone C=O) .
-
H NMR: Expected signals at δ 3.5–4.0 ppm (benzyloxy –OCH–), δ 2.5–3.0 ppm (ketone-adjacent CH), and δ 1.5–2.0 ppm (azide-bearing CH) .
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible routes emerge from existing azido-ketone syntheses:
Route B: Oxidative Azidation of Alkenes
Adapting the patent-pending method for azido alcohols :
-
Substrate: 4-(Phenylmethoxy)-2-butenone.
-
Reagents: Iodine (), sodium azide (), DMF/DMSO solvent.
-
Mechanism: Iodine-mediated alkene activation followed by azide addition at room temperature .
Optimization Challenges
-
Azide Stability: Thermal decomposition risks require low-temperature processing (<30°C) .
-
Regioselectivity: Competing reactions at the ketone moiety may necessitate protecting groups .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
The compound’s dual functionality positions it as a precursor for:
-
ErbB4 Inhibitors: Pyridine-based therapeutics via cycloaddition/cycloreversion sequences .
-
Antiviral Agents: Azido groups enable "click chemistry" attachment of bioactive motifs .
Polymer Chemistry
-
Crosslinking Agent: Azide-alkyne networks create hydrogels for biomedical devices .
-
Photoresists: Ketone groups facilitate UV-induced crosslinking in lithography .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug synthesis .
-
Stability Studies: Thermogravimetric analysis (TGA) to quantify decomposition kinetics .
-
Biological Screening: Partnering azido-ketones with alkynylated biomolecules for targeted drug delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume